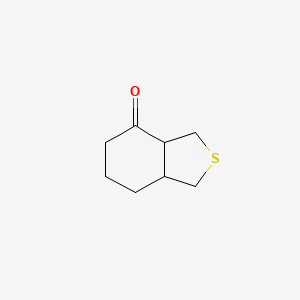

octahydro-2-benzothiophen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3a,5,6,7,7a-hexahydro-1H-2-benzothiophen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c9-8-3-1-2-6-4-10-5-7(6)8/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJICDSLVAPPMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CSCC2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Octahydro 2 Benzothiophen 4 One and Its Stereoisomers

Stereoselective and Asymmetric Synthesis Routes to Octahydro-2-benzothiophen-4-one

The construction of enantiomerically enriched or diastereomerically pure this compound is of considerable interest due to the prevalence of such motifs in biologically active molecules and as versatile building blocks in organic synthesis. Key strategies involve the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions to control the formation of stereocenters during the cyclization process.

Chiral Auxiliary-Mediated Approaches to this compound Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. wikipedia.orgresearchgate.net While specific examples for the direct synthesis of this compound using this approach are not extensively documented in publicly available literature, the principles can be extrapolated from syntheses of related heterocyclic systems.

For instance, Evans' oxazolidinone auxiliaries have been widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be key steps in a potential synthesis of the target molecule. researchgate.net A hypothetical approach could involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective intramolecular cyclization to form the bicyclic core.

Table 1: Commonly Used Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application in this compound Synthesis |

| Evans' Oxazolidinones | Oxazolidinone | Diastereoselective alkylation or aldol condensation of a precursor to set key stereocenters prior to cyclization. |

| Camphorsultam | Sultam | Control of stereochemistry in Michael additions or Diels-Alder reactions to construct the bicyclic system. wikipedia.org |

| (R)- or (S)-2-Phenylglycinol | Amino alcohol | Used in Strecker-type reactions to introduce a chiral amine functionality that could guide subsequent cyclization. |

This table presents potential applications based on the known reactivity of these chiral auxiliaries in other synthetic contexts, as direct application to this compound is not widely reported.

Organocatalytic and Metal-Catalyzed Asymmetric Cyclization Strategies

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small organic molecules to catalyze reactions with high enantioselectivity. researchgate.netnih.gov For the synthesis of sulfur-containing heterocycles, organocatalytic tandem Michael-aldol reactions have proven effective. nih.govrsc.orgsemanticscholar.orgresearchgate.netyoutube.com A plausible organocatalytic route to this compound could involve the reaction of a cyclohexanone-derived enamine or enolate with a sulfur-containing Michael acceptor, followed by an intramolecular cyclization. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides, could activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome.

Metal-catalyzed asymmetric cyclization offers another powerful approach. Transition metals like palladium, rhodium, and iridium can catalyze a variety of transformations, including intramolecular annulations, that can be rendered asymmetric through the use of chiral ligands. nih.govnih.gov For example, an iridium-catalyzed annulation of a thiophene (B33073) with a carboxylic acid has been reported to form thiophene-fused coumarins, demonstrating the potential for C-H activation and cyclization strategies. nih.gov

Diastereoselective Control in Ring Formation Leading to this compound

Achieving diastereoselective control in the formation of the this compound ring system is crucial for accessing specific stereoisomers. This can be accomplished through various strategies that influence the transition state of the ring-closing step. Substrate-controlled diastereoselectivity relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters.

Reagent-controlled diastereoselectivity can be achieved using sterically demanding reagents or catalysts that favor a specific approach of the reacting partners. For instance, in a metal-catalyzed cyclization, the choice of ligand can significantly influence the diastereomeric ratio of the product. While specific data for this compound is scarce, the diastereoselective synthesis of elaborated ketones via remote Csp³–H functionalization highlights the potential of radical-mediated cascades to control stereochemistry in complex cyclic systems. thieme.dethieme.de

Novel Cyclization and Ring-Forming Reactions for the this compound Core

The development of novel cyclization and ring-forming reactions is essential for the efficient and elegant construction of complex molecular architectures like this compound. These methods often involve intramolecular processes or tandem reaction sequences that build the bicyclic core in a single pot.

Intramolecular Annulation and Rearrangement Pathways

Intramolecular annulation reactions are a powerful strategy for the synthesis of fused ring systems. acs.org In the context of this compound, this could involve the cyclization of a suitably functionalized cyclohexene (B86901) or cyclohexane (B81311) derivative bearing a sulfur-containing side chain. Photoredox catalysis has emerged as a mild and efficient method for intramolecular aryl-aryl couplings and could potentially be applied to the formation of the benzothiophene (B83047) core. nih.gov

Furthermore, rearrangement pathways, although less explored for this specific target, can offer unique entries into complex scaffolds.

Tandem Reactions for the Construction of the this compound Skeleton

Tandem reactions, also known as domino or cascade reactions, allow for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.govrsc.orgsemanticscholar.orgresearchgate.netyoutube.com A tandem Michael-aldol condensation is a particularly attractive strategy for the synthesis of this compound. This could involve the reaction of a cyclohexanone (B45756) with a sulfur-containing α,β-unsaturated carbonyl compound. The initial Michael addition would form a new carbon-carbon bond, and the subsequent intramolecular aldol condensation would close the thiophene ring. The use of grinding, a mechanochemical method, has been shown to promote tandem aldol-Michael reactions efficiently and under solvent-free conditions in other systems. nih.govrsc.orgsemanticscholar.orgresearchgate.net

Table 2: Potential Tandem Reactions for this compound Synthesis

| Tandem Reaction | Key Steps | Potential Starting Materials |

| Michael-Aldol Condensation | 1. Michael addition of a sulfur nucleophile to a cyclohexenone. 2. Intramolecular aldol condensation. | Cyclohexenone and a mercapto-aldehyde or ketone. |

| [4+2] Cycloaddition/Annulation | 1. Diels-Alder reaction to form the cyclohexane ring. 2. Subsequent annulation to form the thiophene ring. | A diene and a dienophile, followed by a sulfur-incorporating cyclization step. |

| Radical Cascade | 1. Radical initiation. 2. Intramolecular cyclization onto an alkene or alkyne. 3. Termination. | A cyclohexyl derivative with a radical precursor and a sulfur-containing acceptor. |

This table outlines plausible tandem reaction strategies based on established synthetic methodologies.

Precursor Design and Strategic Functional Group Interconversions for this compound Synthesis

The rational design of precursors is fundamental to the successful synthesis of this compound. The precursor must contain the necessary carbon and sulfur atoms in a suitable arrangement for the key bond-forming reactions. A common strategy involves the construction of a substituted cyclohexanone ring followed by the introduction of the sulfur-containing portion of the molecule.

Functional group interconversions (FGIs) are essential tools in the synthetic chemist's arsenal, allowing for the transformation of one functional group into another to facilitate the desired bond formations or to install the final functionalities of the target molecule. imperial.ac.ukfiveable.meorganic-chemistry.orgfiveable.me In the context of this compound synthesis, FGIs can be employed at various stages. For example, a precursor containing a hydroxyl group could be converted to a leaving group, such as a tosylate or mesylate, to facilitate a subsequent nucleophilic substitution with a sulfur nucleophile to form the thiophene ring.

A key strategic consideration is the timing of the introduction of the ketone functionality. It can be present in the starting material, introduced at an intermediate stage, or formed in the final steps of the synthesis. For instance, the oxidation of a corresponding alcohol precursor can yield the desired ketone. The choice of oxidizing agent is crucial to ensure compatibility with other functional groups present in the molecule.

Below is a table illustrating potential precursor strategies and key functional group interconversions:

| Precursor Type | Key Functional Group Interconversion | Target Intermediate |

| Substituted Cyclohexene | Epoxidation followed by ring-opening with a sulfur nucleophile | Hydroxy-functionalized thiol |

| Thiol-substituted Cyclohexanone | Intramolecular cyclization (e.g., via dehydration or alkylation) | Tetrahydrobenzothiophene derivative |

| Benzothiophene | Catalytic Hydrogenation | Octahydro-2-benzothiophene |

| Acyclic Dienone and a Sulfur Reagent | Diels-Alder Reaction | Thia-bicyclic adduct |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of complex molecules like this compound derivatives is of growing importance to minimize environmental impact and enhance sustainability. researchgate.netresearchgate.net This involves the development of more efficient and environmentally benign synthetic routes.

Key areas of focus in greening the synthesis of these derivatives include:

Catalysis: The use of highly efficient and recyclable catalysts can significantly reduce waste. researchgate.net For hydrogenation reactions, the development of non-precious metal catalysts or catalysts that can operate under milder conditions (lower temperature and pressure) is a key goal.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved through the use of addition reactions and minimizing the use of protecting groups.

Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a central tenet of green chemistry. This could involve the use of water, supercritical fluids, or ionic liquids as reaction media.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. researchgate.net

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound derivatives:

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Catalysis | Use of a heterogeneous, recyclable catalyst for hydrogenation. | Reduced metal waste, easier product purification. |

| Atom Economy | One-pot multi-component reactions to assemble the bicyclic core. | Fewer purification steps, reduced solvent usage. |

| Safer Solvents | Performing cyclization reactions in water or ethanol. | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis for key bond-forming reactions. | Faster reaction times, lower energy consumption. |

By integrating these principles into the design of synthetic strategies, the chemical community can move towards more sustainable and responsible manufacturing of valuable chemical compounds.

Chemical Transformations and Mechanistic Reactivity of Octahydro 2 Benzothiophen 4 One

Reactions at the Ketone Moiety of Octahydro-2-benzothiophen-4-one

The ketone group is a primary site for the chemical modification of this compound, offering pathways to introduce new functional groups and create stereocenters.

Nucleophilic Additions and Reductions with Stereochemical Considerations

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. A key transformation in this category is the reduction of the ketone to the corresponding alcohol, octahydro-2-benzothiophen-4-ol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

The use of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), typically leads to the formation of a mixture of diastereomeric alcohols. The stereoselectivity is governed by the direction of hydride attack on the carbonyl face, which can be influenced by steric hindrance posed by the bicyclic ring system. For instance, attack from the less hindered face is generally favored, leading to the predominant formation of one diastereomer over the other. The exact ratios of the resulting cis- and trans-alcohols are sensitive to the specific reagent and solvent system employed.

| Reducing Agent | Solvent | Major Product Stereochemistry | Minor Product Stereochemistry |

| Sodium Borohydride (NaBH₄) | Methanol | Axial Attack Product | Equatorial Attack Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Axial Attack Product | Equatorial Attack Product |

Alpha-Functionalization via Enolization and Enolate Chemistry

The presence of α-hydrogens adjacent to the ketone in this compound allows for deprotonation to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, leading to functionalization at the α-carbon. chemistrysteps.comlibretexts.org

The regioselectivity of enolate formation is a critical aspect. In unsymmetrical ketones, both kinetic and thermodynamic enolates can be formed. chemistrysteps.comyoutube.com For this compound, deprotonation can occur at either the C3 or C5 position. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate by abstracting the less sterically hindered proton. chemistrysteps.comyoutube.com Conversely, using a smaller, less hindered base like sodium hydride (NaH) at higher temperatures allows for equilibrium to be established, favoring the formation of the more substituted and thermodynamically stable enolate. chemistrysteps.comyoutube.com

Once formed, the enolate can undergo a variety of alkylation reactions with alkyl halides. These reactions are classic SN2 processes and are most efficient with primary alkyl halides. chemistrysteps.comlibretexts.org

| Base | Temperature | Enolate Formed | Major Alkylation Product |

| LDA | -78 °C | Kinetic | α'-Alkylated Product |

| NaH | Room Temperature | Thermodynamic | α-Alkylated Product |

This table illustrates the general principles of kinetic versus thermodynamic enolate formation and subsequent alkylation. chemistrysteps.comyoutube.comlibretexts.org

Transformations Involving the Saturated Thioether Linkage

The sulfur atom in the thiophene (B33073) ring provides another reactive handle for the functionalization of this compound.

Oxidation State Modifications of the Sulfur Atom

The thioether sulfur can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. These transformations significantly alter the electronic properties and steric profile of the molecule. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, the use of one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant at higher temperatures drives the reaction towards the sulfone.

| Oxidizing Agent | Stoichiometry | Product |

| m-CPBA | 1 equivalent | This compound S-oxide |

| m-CPBA | >2 equivalents | This compound S,S-dioxide |

| Hydrogen Peroxide | Varies | Mixture of S-oxide and S,S-dioxide |

This table outlines the general outcomes for the oxidation of thioethers.

Ring-Opening and Re-Cyclization Pathways of the Thiophenone Ring

Derivatization Strategies for Peripheral Functionalization of this compound

Beyond direct modifications of the ketone and thioether, various derivatization strategies can be employed to introduce additional functionality. The ketone can be converted to a variety of derivatives, such as hydrazones, oximes, and enamines, by reacting it with the corresponding nitrogen-based nucleophiles. nih.govnih.gov For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a stable 2,4-dinitrophenylhydrazone derivative, which is a classic method for the characterization of carbonyl compounds. nih.gov

These derivatization reactions not only alter the chemical properties of the molecule but can also serve as a handle for further synthetic transformations or for analytical purposes. nih.gov

Information regarding the chemical compound "this compound" is not available in the public domain.

Therefore, it is not possible to provide an article on the "," including the requested sections on "Mechanistic Investigations of this compound Reactivity," "Reaction Pathway Elucidation using Kinetic and Isotopic Labeling Studies," and "Transition State Analysis and Reaction Coordinate Mapping."

General information on related topics such as the synthesis of benzothiophenes, isotopic labeling techniques, and theoretical concepts like reaction coordinate mapping exists. However, there is no published research that applies these methods specifically to "this compound."

Advanced Spectroscopic and Structural Elucidation of Octahydro 2 Benzothiophen 4 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of octahydro-2-benzothiophen-4-one. The relative orientation of the two fused rings (cis or trans) profoundly influences the chemical environment of each proton and carbon atom, leading to distinct NMR spectra.

Illustrative ¹H and ¹³C NMR Chemical Shift Data

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on analogous structures. The following table provides hypothetical chemical shift values for a plausible isomer, illustrating the expected regions for each resonance.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 2.80 - 3.00 (m) | 40.0 - 45.0 |

| C3 | 2.90 - 3.10 (m) | 35.0 - 40.0 |

| C3a | 2.00 - 2.20 (m) | 45.0 - 50.0 |

| C4 (C=O) | - | 208.0 - 212.0 |

| C5 | 2.30 - 2.50 (m) | 40.0 - 45.0 |

| C6 | 1.70 - 1.90 (m) | 25.0 - 30.0 |

| C7 | 1.50 - 1.70 (m) | 24.0 - 29.0 |

| C7a | 2.10 - 2.30 (m) | 50.0 - 55.0 |

Two-dimensional (2D) NMR experiments are indispensable for the complete structural elucidation of complex molecules like this compound. wikipedia.orgnews-medical.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is the first step in assigning the proton spectrum. It reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). Cross-peaks in the COSY spectrum would allow for the tracing of the connectivity of protons within each of the two rings, for instance, from H-5 to H-6 and H-7 in the six-membered ring. nih.govucalgary.ca

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is crucial for the unambiguous assignment of the ¹³C spectrum and for resolving signal overlap that is common in the ¹H spectrum. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): The key experiment for determining the stereochemistry of the ring junction is NOESY (or ROESY for medium-sized molecules), which identifies through-space correlations between protons that are in close proximity (< 5 Å). news-medical.net In the rigid trans isomer, specific NOEs would be observed between axial protons across the ring junction. For the more flexible cis isomer, the pattern of NOEs would be distinctly different and could potentially show correlations characteristic of both conformers if the ring-flip is slow on the NMR timescale, or averaged correlations if the inversion is fast. For example, a strong NOE between the proton at C-3a and the proton at C-7a would be a definitive indicator of a cis-ring fusion.

This compound is a chiral molecule and can exist as a pair of enantiomers. While NMR can distinguish between diastereomers (like cis and trans isomers), it cannot differentiate between enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The ketone chromophore at the C-4 position is the primary focus for these techniques. The n→π* electronic transition of the carbonyl group, typically observed around 280-300 nm, is sensitive to its chiral environment. The sign and magnitude of the observed Cotton effect in the CD or ORD spectrum can be related to the absolute configuration of the molecule using empirical rules like the Octant Rule. lu.se The Octant Rule predicts the sign of the Cotton effect based on the spatial arrangement of substituents in the eight octants surrounding the carbonyl group. The presence of the sulfur atom in the five-membered ring would have a significant vicinal effect on the chromophore, and its contribution would need to be carefully considered when applying the rule to determine the absolute configuration of a specific enantiomer. rsc.orgnih.gov

Mass Spectrometry for Mechanistic Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. Under electron ionization (EI), the this compound molecule would form a molecular ion (M⁺•), which then undergoes fragmentation.

The fragmentation pathways would be dictated by the presence of the ketone and the thioether functional groups. Key expected fragmentation processes include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. This could lead to the loss of an ethyl group (C5-C6 fragment) or cleavage at the C3a-C4 bond, resulting in stable acylium ions.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the carbocyclic ring to the carbonyl oxygen could occur, followed by the elimination of a neutral alkene.

Ring Fragmentation: The tetrahydrothiophene ring can also fragment. Common pathways for saturated sulfur heterocycles involve the loss of sulfur-containing radicals or neutral molecules, such as H₂S or thioformaldehyde (CH₂S), after initial ring-opening. nist.gov

Illustrative Table of Expected Mass Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 170 | [C₈H₁₂OS]⁺• | Molecular Ion (M⁺•) |

| 141 | [M - C₂H₅]⁺ | Alpha-cleavage at C4-C5 bond |

| 113 | [M - C₃H₅O]⁺ | Cleavage of carbonyl and adjacent carbons |

| 87 | [C₄H₇S]⁺ | Fragmentation of the six-membered ring |

| 60 | [C₂H₄S]⁺• | Thioformaldehyde radical cation from ring cleavage |

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. scirp.org An analysis of a suitable single crystal of this compound or one of its crystalline derivatives would provide precise and unambiguous information on bond lengths, bond angles, and torsional angles, confirming the stereochemistry of the ring fusion and the preferred conformation of the molecule in the crystal lattice. nih.govnih.gov

A crystal structure would unequivocally establish the cis or trans nature of the ring junction. It would reveal the precise conformation of both the six-membered and five-membered rings—for example, whether the cyclohexanone (B45756) portion adopts a chair, boat, or twist-boat conformation. Such data is invaluable for benchmarking the results of theoretical calculations and interpreting solution-state NMR data.

Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions. In the absence of strong hydrogen bond donors, the packing would likely be governed by weaker forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen atom. nih.gov These interactions dictate the macroscopic properties of the crystalline material.

Hypothetical Crystallographic Data Table

| Parameter | Illustrative Value |

| Chemical Formula | C₈H₁₂OS |

| Formula Weight | 170.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.15 |

| b (Å) | 10.50 |

| c (Å) | 9.85 |

| β (°) | 98.5 |

| Volume (ų) | 935.0 |

| Z | 4 |

While no co-crystallization studies of this compound have been reported, this technique could be employed to explore its intermolecular interaction capabilities in a non-biological context. Co-crystallization with molecules capable of forming specific interactions, such as halogen bond donors or other hydrogen bond donors, could be used to form novel supramolecular assemblies. The resulting crystal structures would provide fundamental insights into the non-covalent bonding preferences of the thioether and ketone functional groups, which is valuable for the fields of crystal engineering and materials science.

Computational and Theoretical Chemistry of Octahydro 2 Benzothiophen 4 One

The Unexplored Quantum Realm: Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. researchgate.net For octahydro-2-benzothiophen-4-one, such calculations would reveal the distribution of electrons and the nature of the chemical bonds within its fused ring system.

Conformational Preferences: A Matter of Energy

Density Functional Theory (DFT) is a widely used method to determine the geometries and energies of different molecular conformations. researchgate.netmdpi.com For this compound, which has a flexible saturated ring system, DFT studies would be crucial to identify the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the relative energies of various chair, boat, and twist conformations of the cyclohexane (B81311) and thiophane rings, researchers could predict the dominant structures at equilibrium. These studies often employ functionals like B3LYP with basis sets such as 6-31G(d) to achieve a balance between accuracy and computational cost. nih.gov

Mapping Electron Distribution

A molecular orbital (MO) analysis, typically performed as part of a DFT study, would describe the energy levels and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). github.io This "frontier orbital" analysis is key to understanding the molecule's reactivity, as the HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. Furthermore, calculating the distribution of partial atomic charges would identify the most electron-rich and electron-deficient centers within the this compound scaffold, offering insights into its polar nature and potential intermolecular interactions.

A Molecule in Motion: Conformational Landscapes and Dynamics

While quantum chemical calculations often focus on static structures, molecules are dynamic entities. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound over time. By simulating the motion of the atoms based on a force field, MD can reveal the pathways and energy barriers for transitions between different conformations, providing a more complete picture of the molecule's flexibility and behavior in different environments, such as in a solvent.

Predicting Reactivity: Reaction Mechanisms and Energetics

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions and their associated energy changes.

Charting Reaction Pathways

For this compound, computational chemists could map the potential energy surface (PES) for key chemical transformations. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. For instance, the reduction of the ketone group or reactions involving the sulfur atom could be modeled to predict the most likely reaction pathways and to understand the factors that control the reaction's outcome.

Deciphering Spectra: The Computational Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is a powerful way to validate experimental findings or to aid in the identification of a compound. researchgate.net

For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman). By calculating these parameters for different stable conformers and comparing them with experimental spectra, a more definitive assignment of the molecule's structure and conformation can be achieved. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects.

Octahydro 2 Benzothiophen 4 One As a Versatile Synthetic Building Block in Complex Chemical Synthesis

Applications in the Total Synthesis of Complex Non-Biological Molecular Architectures

There is no specific information available in the reviewed literature regarding the use of octahydro-2-benzothiophen-4-one in the total synthesis of complex non-biological molecular architectures.

Role in the Development of Novel Materials and Polymers (Non-Biological)

There is a lack of published research detailing the role of this compound in the development of novel non-biological materials and polymers.

Precursor for Advanced Polymer Architectures

No literature was found that identifies this compound as a precursor for advanced polymer architectures. The field of sulfur-containing polymers is extensive, but the specific use of this compound as a monomer or building block is not documented.

Monomer Synthesis for Functional Materials Development

The synthesis of this compound for the express purpose of creating monomers for functional materials is not described in the available scientific papers.

Design and Synthesis of Novel Reagents and Catalysts Featuring the this compound Scaffold

No information could be located on the design and synthesis of novel reagents or catalysts that are based on the this compound scaffold. The development of catalysts from sulfur-containing heterocycles is a known strategy, but this specific compound has not been reported as a platform for such endeavors.

Future Directions and Emerging Research Avenues for Octahydro 2 Benzothiophen 4 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like octahydro-2-benzothiophen-4-one is traditionally performed in batch reactors, a method often plagued by issues of scalability, safety, and reproducibility. The advent of flow chemistry, where reactions are conducted in continuous-flowing streams through a network of tubes and reactors, offers a paradigm shift. researchgate.netspringerprofessional.de For the synthesis of heterocyclic compounds, flow chemistry has demonstrated significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govuc.pt

Future research should focus on developing a continuous-flow synthesis for this compound. This would involve the modular design of a flow setup that could telescope multiple reaction steps, such as the initial condensation and subsequent cyclization and reduction stages, without the need for isolating intermediates. uc.pt The integration of in-line purification and real-time analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, would enable rapid optimization and control of the synthetic process. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry systems, could further revolutionize the exploration of this compound derivatives. uc.pt Such platforms can systematically vary starting materials and reaction conditions to rapidly generate a library of analogues. This high-throughput approach is invaluable for screening for new biological activities or material properties.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

| Scalability | Difficult, requires reactor redesign | Straightforward, by extending run time |

| Safety | Handling of intermediates can be hazardous | Hazardous intermediates are contained in the reactor |

| Reproducibility | Can vary between batches | High, due to precise process control |

| Reaction Time | Hours to days | Minutes to hours |

| Optimization | Time-consuming, one-at-a-time experiments | Rapid, with automated parameter variation |

Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Photochemistry)

The reactivity of this compound under standard conditions is relatively well-understood. However, subjecting the molecule to extreme conditions like high pressure or photochemical irradiation could unveil novel reaction pathways and lead to the formation of unique molecular architectures.

High-Pressure Chemistry: High-pressure studies on related sulfur-containing compounds, such as hydrogen sulfide (B99878) (H2S), have revealed complex phase diagrams and the formation of novel stoichiometries. arxiv.org While this compound is a more complex system, high pressure could influence its conformational landscape, potentially favoring less stable isomers or promoting reactions that are kinetically hindered at atmospheric pressure. For instance, cycloaddition reactions or ring-opening and rearrangement processes could be facilitated, leading to new heterocyclic scaffolds.

Photochemistry: The photochemical behavior of aromatic thiophenes and benzothiophenes has been investigated, revealing pathways such as photocyclization and photoaddition. researchgate.netacs.orgacs.orgnih.gov Although the saturated core of this compound lacks the chromophores of its aromatic counterparts, the ketone functionality can be photochemically active. Irradiation could induce Norrish-type reactions, leading to ring cleavage or the formation of bicyclic photoproducts. Furthermore, the introduction of photosensitive groups onto the this compound scaffold could open up possibilities for photo-switchable materials or light-induced bond formations.

Table 2: Potential Novel Reactions of this compound under Extreme Conditions

| Condition | Potential Reaction Type | Hypothetical Product Class |

| High Pressure | [2+2] Cycloaddition | Fused polycyclic thia-heterocycles |

| Ring-opening polymerization | Thioether-containing polymers | |

| Photochemistry (Ketone Irradiation) | Norrish Type I | Diradical intermediates, ring-opened products |

| Norrish Type II | Cyclobutanols | |

| Photochemistry (with added photosensitizers) | Photo-oxidation | Sulfoxides, sulfones |

| Photo-reduction | Corresponding secondary alcohol |

Advanced Applications in Non-Biological Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to designing complex, functional architectures from molecular building blocks. Thiophene-based molecules are known to participate in self-assembly processes, forming ordered structures with interesting optoelectronic properties. thieme-connect.commdpi.comnih.govresearchgate.net

Future research could explore the functionalization of the this compound scaffold to create new building blocks for supramolecular chemistry. The introduction of recognition motifs, such as hydrogen-bonding groups or aromatic stacking units, could direct the self-assembly of these molecules into well-defined nanostructures like layers, tubes, or cages. nih.gov The sulfur atom itself can participate in non-covalent interactions, further influencing the packing and properties of the resulting assemblies.

These self-assembled structures could find applications in materials science, for example, as sensors, where the binding of an analyte disrupts the supramolecular organization and leads to a detectable signal. They could also be explored as novel host-guest systems for the encapsulation of small molecules.

Development of Environmentally Sustainable and Atom-Economical Synthetic Routes for this compound

The principles of green chemistry call for the development of synthetic methods that are environmentally benign and efficient. A key metric in this regard is "atom economy," which measures the extent to which the atoms of the reactants are incorporated into the final product. youtube.comyoutube.com Many traditional synthetic routes suffer from poor atom economy, generating significant chemical waste. youtube.com

Future research should be directed towards developing more sustainable and atom-economical syntheses of this compound. This could involve the use of catalytic methods that avoid the use of stoichiometric reagents. For example, transition-metal-catalyzed C-H activation could be employed to construct the benzothiophene (B83047) core from simpler precursors. researchgate.netdigitellinc.com The use of elemental sulfur as the sulfur source, in place of more complex and odorous reagents like thiols, is another promising avenue for improving the sustainability of the synthesis. researchgate.netresearchgate.net

Furthermore, exploring one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can reduce the need for purification steps and minimize solvent use. organic-chemistry.org The development of synthetic routes that proceed in greener solvents, such as water or bio-based solvents, would also contribute significantly to the environmental sustainability of producing this compound and its derivatives. Addition reactions, which inherently have a 100% atom economy, should be prioritized in the design of new synthetic strategies. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.